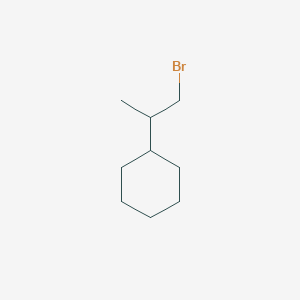
(1-Bromopropan-2-yl)cyclohexane
Übersicht
Beschreibung
“(1-Bromopropan-2-yl)cyclohexane” is an organic compound with the CAS Number: 910891-58-6 . It has a molecular weight of 205.14 and its IUPAC name is (2-bromo-1-methylethyl)cyclohexane .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C9H17Br/c1-8(7-10)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 205.14 and is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Excess Enthalpies and Volumes in Binary Mixtures
Research conducted by Peiro, Gracia, and Losa (1980) on the excess enthalpies and volumes of binary mixtures including cyclohexane and bromoalkanes (such as 1-bromopropane) at different temperatures provides insights into the thermodynamic properties of these mixtures. These studies are essential for understanding the molecular interactions and solution behavior of (1-Bromopropan-2-yl)cyclohexane, which could be crucial for its application in chemical synthesis and material science (Peiro, Gracia, & Losa, 1980).
Viscosity of Binary Liquid Mixtures
Yadava and Yadav (2008) investigated the viscosities of binary mixtures containing polar aliphatic molecules (like 1-bromopropane) and nonpolar hydrocarbons (including cyclohexane). Their findings on deviations from ideal mixture viscosities and the analyses based on various equations help understand the molecular interactions in these mixtures, which is valuable for applications in solution chemistry and process engineering (Yadava & Yadav, 2008).
Photolysis Studies on Alkyl Radicals
Research by Bales et al. (2001) on the photolysis of alkyl radicals, including those related to this compound, highlights the formation of olefin cation radicals. These studies contribute to our understanding of the reactivity and stability of such compounds under photochemical conditions, relevant for developing photochemical synthesis methods and understanding degradation pathways (Bales et al., 2001).
Electrochemical Reduction Studies
The work of Pritts and Peters (1994) on the electrochemical reduction of halopropanes, including compounds structurally related to this compound, provides insights into the electrochemical behavior and potential applications of such compounds in organic synthesis, particularly in the formation of cyclopropane derivatives and understanding the mechanisms of electrochemical reactions (Pritts & Peters, 1994).
Intramolecular Bromo-Amination Reactions
Fujioka et al. (2006) explored the intramolecular bromo-amination of cyclohexadiene derivatives, a process that could be relevant to the chemistry of this compound. Their findings on the discrimination of olefins in the cyclohexane system have implications for asymmetric synthesis and the development of novel synthetic methodologies (Fujioka et al., 2006).
Safety and Hazards
Wirkmechanismus
Mode of Action
Brominated alkanes are known to undergo electrophilic addition reactions with alkenes . In these reactions, the bromine atom becomes attached to the carbon atoms, resulting in the breaking of the double bond . This could potentially lead to changes in the structure and function of the target molecules.
Biochemische Analyse
Biochemical Properties
Brominated compounds are generally known to participate in various biochemical reactions, often acting as electrophiles in substitution reactions .
Molecular Mechanism
Brominated compounds often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
1-bromopropan-2-ylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-8(7-10)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNNMAMPZBDYJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



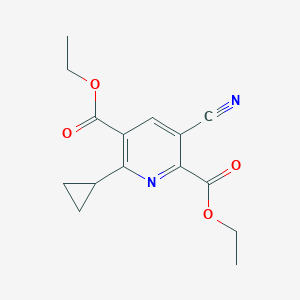

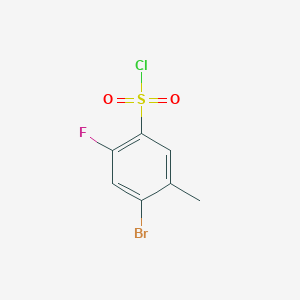
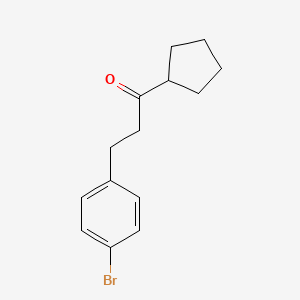
![N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine](/img/structure/B1532263.png)
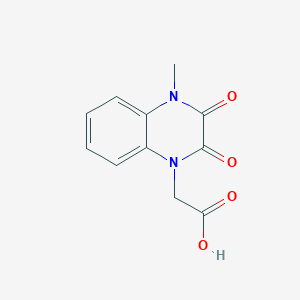

![2-{5,7-dimethyl-2-oxo-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B1532268.png)


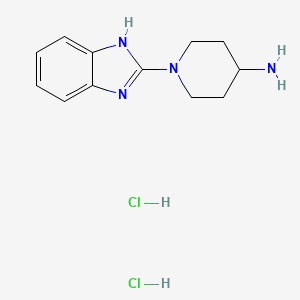
![[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1532273.png)

![methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1532278.png)